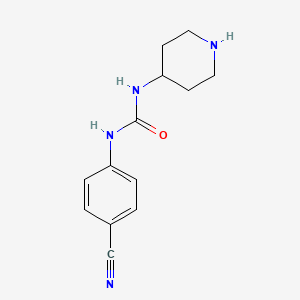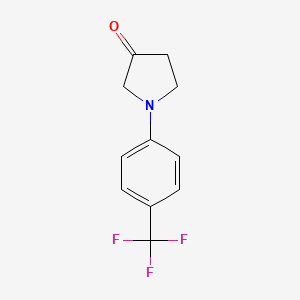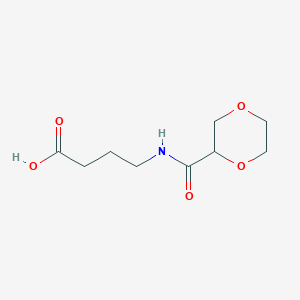
1-(4-Cyanophenyl)-3-piperidin-4-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyanophenyl)-3-piperidin-4-ylurea, also known as CP-4, is a synthetic compound that has been widely studied for its potential therapeutic applications. CP-4 belongs to the class of piperidine-based compounds, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In neurodegenerative diseases, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to protect neurons by activating the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes. In inflammation, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess various biochemical and physiological effects. In cancer cells, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function. In inflammation, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
One of the advantages of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea in lab experiments is its relatively easy synthesis method and high yield. 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has also been shown to possess a wide range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for 1-(4-Cyanophenyl)-3-piperidin-4-ylurea research. In cancer research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as a chemotherapeutic agent. In neurodegenerative disease research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as a neuroprotective agent. In inflammation research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as an anti-inflammatory agent. Additionally, the mechanism of action of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further elucidated to better understand its biological effects.
合成方法
The synthesis of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea involves the reaction of 4-cyanobenzoyl chloride with piperidine-4-ylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid. The yield of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is typically around 70-80%, making it a relatively efficient synthesis method.
科学研究应用
1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. In neurodegenerative disease research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess neuroprotective effects against oxidative stress-induced neuronal damage. In inflammation research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-(4-cyanophenyl)-3-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-9-10-1-3-11(4-2-10)16-13(18)17-12-5-7-15-8-6-12/h1-4,12,15H,5-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRWDSXWDSGVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-3-piperidin-4-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541108.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid](/img/structure/B7541110.png)
![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)

![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)

![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)
![2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)
![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)
![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)